molecular formula C16H16ClNO3 B13055581 Ethyl 2-(5-(benzyloxy)-6-chloropyridin-2-YL)acetate

Ethyl 2-(5-(benzyloxy)-6-chloropyridin-2-YL)acetate

Cat. No.: B13055581
M. Wt: 305.75 g/mol
InChI Key: CRYFDFZYEPROPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-(benzyloxy)-6-chloropyridin-2-YL)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group, a chloropyridinyl moiety, and an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-(benzyloxy)-6-chloropyridin-2-YL)acetate typically involves the esterification of 2-(5-(benzyloxy)-6-chloropyridin-2-YL)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloropyridinyl moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5-(benzyloxy)-6-chloropyridin-2-YL)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(benzyloxy)-6-chloropyridin-2-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and chloropyridinyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Ethyl 2-(benzyloxy)acetate: Similar structure but lacks the chloropyridinyl moiety.

    Ethyl 2-(2-chloropyridin-3-yl)acetate: Similar structure but lacks the benzyloxy group.

Uniqueness: Ethyl 2-(5-(benzyloxy)-6-chloropyridin-2-YL)acetate is unique due to the presence of both the benzyloxy and chloropyridinyl groups, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

ethyl 2-(6-chloro-5-phenylmethoxypyridin-2-yl)acetate

InChI

InChI=1S/C16H16ClNO3/c1-2-20-15(19)10-13-8-9-14(16(17)18-13)21-11-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3

InChI Key

CRYFDFZYEPROPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=C(C=C1)OCC2=CC=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.